2-amino-5-oxo-5-phenylmethoxypentanoic acid
Overview
Description
Mechanism of Action
Target of Action
L-Glutamic acid 5-benzyl ester, also known as BnE, is primarily targeted at proteins . It is used in the genetic code expansion (GCE) process, which allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein .
Mode of Action
BnE interacts with its protein targets through site-specific modifications . These modifications include N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . The benzyl ester in BnE is less likely to experience enzymatic hydrolysis in living cells .
Biochemical Pathways
The incorporation of BnE into proteins can affect various biochemical pathways. For instance, it can generate a novel epigenetic mark, Gln methylation, on histones via the derived acyl hydrazide handle . This modification can potentially influence gene expression and other cellular processes.
Pharmacokinetics
The benzyl ester in bne is noted to be less likely to undergo enzymatic hydrolysis in living cells , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of BnE’s action is the modification of proteins at specific Glu or Gln residues . This can lead to various outcomes depending on the specific protein and site of modification. For example, it can cage Glu in the active site of a toxic protein , potentially altering the protein’s activity.
Action Environment
The action of BnE can be influenced by environmental factors. For instance, it is stable in neutral solutions but can decompose into glutamic acid or form a lactone in acidic, basic, or hot water . Therefore, the pH and temperature of the environment can affect BnE’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-5-phenylmethoxypentanoic acid typically involves the reaction of glutamine derivatives with phenylmethoxy compounds under controlled conditions . One common method involves the use of phenylmethoxyphenylamine as a starting material, which undergoes a series of reactions including amination and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product . The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-5-phenylmethoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted amino derivatives with various functional groups.
Scientific Research Applications
2-amino-5-oxo-5-phenylmethoxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Glutamine: A naturally occurring amino acid with similar structural features.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups attached to various backbones.
Amino acids: Other amino acids with functional groups similar to those in 2-amino-5-oxo-5-phenylmethoxypentanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-5-oxo-5-phenylmethoxypentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGHCRNCRWQABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-28-9 | |
Details | Compound: Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |
Record name | Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25087-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
Record name | gamma-Benzyl L-glutamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1676-73-9, 25014-27-1 | |
Record name | L-Glutamic acid, 5-(phenylmethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutamic acid, L- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzyl L-glutamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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